molecular formula C9H16N4O B13489816 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13489816
M. Wt: 196.25 g/mol
InChI Key: ZIICXFJVYMGGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The morpholine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact . These methods often employ metal-free processes to construct the triazole ring efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DIBAL-H, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both a triazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C9H16N4O/c1-3-8-11-9(13(2)12-8)7-6-10-4-5-14-7/h7,10H,3-6H2,1-2H3

InChI Key

ZIICXFJVYMGGBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2CNCCO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.